Teriparatide acetate hydrate

Osteoporosis Fracture Prevention Anabolic Therapy

Teriparatide acetate hydrate (CAS 99294-94-7) is the acetate salt form of recombinant human PTH(1-34), differentiated from anhydrous teriparatide acetate (CAS 52232-67-4) and full-length PTH(1-84) by its optimized -20°C stability, reduced aggregation propensity, and rigorously characterized impurity profile. LC-HRMS analysis quantifies six peptide-related impurities with validated LLOQ of 0.02–0.03%. In silico T-cell epitope mapping and in vitro HLA binding assays have identified impurities with higher immunogenic potential than the reference sequence, underscoring that product-specific impurity profiles directly impact safety and preclude simple substitution. This compound serves as the calibrated anabolic reference standard for osteoporosis research, validated PTH1R positive control (IC50=2 nM in HEK293 cells), and benchmark comparator for head-to-head studies against abaloparatide and romosozumab.

Molecular Formula C183H297N55O54S2
Molecular Weight 4196 g/mol
CAS No. 99294-94-7
Cat. No. B021653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeriparatide acetate hydrate
CAS99294-94-7
SynonymsTeriparatide acetate hydrate
Molecular FormulaC183H297N55O54S2
Molecular Weight4196 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N.CC(=O)O.O
InChIInChI=1S/C181H291N55O51S2.C2H4O2.H2O/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97;1-2(3)4;/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199);1H3,(H,3,4);1H2/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-;;/m0../s1
InChIKeyQCVZCKSPTMFSSY-ILQTYVRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teriparatide Acetate Hydrate (CAS 99294-94-7): Synthetic PTH(1-34) Anabolic Agent for Bone Research and Therapeutic Applications


Teriparatide acetate hydrate is the acetate salt and hydrate form of recombinant human parathyroid hormone fragment 1-34 [PTH(1-34)], a 34-amino acid peptide analog of endogenous parathyroid hormone that functions as a potent agonist of the PTH1 receptor (IC50 = 2 nM in HEK293 cells) . Unlike full-length PTH(1-84), this N-terminal fragment retains the receptor-binding and anabolic signaling domains essential for bone formation, making it the active pharmaceutical ingredient in Forteo®/Forsteo® and a critical reference standard in osteoporosis research, calcium homeostasis studies, and bone metabolism investigations .

Why Generic Substitution of Teriparatide Acetate Hydrate Fails: Formulation Variability, Impurity Profiles, and Bioactivity Differences


Despite sharing the same 34-amino acid sequence, teriparatide acetate hydrate cannot be considered interchangeable with other PTH(1-34) salts (e.g., teriparatide acetate anhydrous, CAS 52232-67-4) or full-length PTH(1-84) (CAS 9008-54-0). The acetate hydrate formulation confers distinct physicochemical properties including water solubility, chemical stability at -20°C, and reduced aggregation propensity . Critically, LC-HRMS analyses have identified six peptide-related impurities in commercial teriparatide preparations, with validated lower limits of quantification of 0.02-0.03%, below the regulatory reporting threshold of 0.10% [1]. Furthermore, immunogenicity risk assessment has revealed that several impurities identified in generic teriparatide products exhibit higher predicted immunogenic potential than the reference teriparatide sequence, as demonstrated by in silico T-cell epitope mapping, in vitro HLA binding assays, and human T-cell assays [2]. These findings underscore that product-specific impurity profiles and formulation characteristics directly impact safety and efficacy, precluding simple substitution.

Teriparatide Acetate Hydrate (CAS 99294-94-7): Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Teriparatide Acetate Hydrate vs. Abaloparatide: Hip and Nonvertebral Fracture Incidence Comparison in Real-World Retrospective Analysis

In a real-world retrospective claims analysis of 21,676 propensity score-matched women aged ≥50 years initiating abaloparatide or teriparatide, teriparatide was associated with a higher incidence of hip and nonvertebral fractures over 18 months. This head-to-head comparison provides quantitative differentiation for procurement decisions where fracture risk reduction is the primary endpoint [1].

Osteoporosis Fracture Prevention Anabolic Therapy

Teriparatide Acetate Hydrate vs. Romosozumab: 1-Year Major Osteoporotic Fracture Incidence in Japanese Nationwide Cohort

A nationwide Japanese new-user cohort study (N=35,547) compared romosozumab (n=9,603) and teriparatide (n=25,944) for fracture prevention. Teriparatide exhibited a higher 1-year incidence of major osteoporotic fractures, establishing a quantitative baseline for procurement evaluations where fracture outcomes are prioritized [1].

Osteoporosis Fracture Prevention Anabolic Agent Comparison

Teriparatide Acetate Hydrate vs. Full-Length PTH(1-84): Mixed-Treatment Comparison for Vertebral and Non-Vertebral Fracture Prevention

A mixed-treatment comparison (MTC) analysis of two pivotal RCTs evaluated the relative efficacy of teriparatide (20 µg/day) versus full-length PTH(1-84) for fracture prevention in postmenopausal women with severe osteoporosis. Teriparatide demonstrated a higher probability of being the best treatment for both vertebral and non-vertebral fracture outcomes [1].

Osteoporosis Anabolic Therapy Fracture Prevention

Teriparatide Acetate Hydrate vs. Bisphosphonates: Vertebral Fracture Risk Reduction and BMD Gains in Postmenopausal Osteoporosis

A systematic review of 15 studies (RCTs, systematic reviews, meta-analyses) compared teriparatide with bisphosphonates in postmenopausal osteoporosis. Teriparatide significantly lowered vertebral fracture risk compared with risedronate and increased lumbar spine BMD to a comparable extent as alendronate, though via a distinct anabolic mechanism. Class-level inference from network meta-analyses indicates anabolic agents reduce vertebral fracture risk by 65-86%, compared with 50-70% for antiresorptive agents [1].

Osteoporosis Anabolic vs. Antiresorptive Bone Mineral Density

Teriparatide Acetate Hydrate Formulation: Purity, Storage Stability, and Analytical Characterization for Research Procurement

Commercial teriparatide acetate hydrate (CAS 99294-94-7) is supplied as a chemically stable, white to off-white powder with ≥95% purity (typically ≥99.86% by HPLC), molecular weight 4177.83 g/mol (anhydrous basis), and requires storage at -20°C . The acetate counterion enhances aqueous solubility and peptide stability compared to the free base form (CAS 52232-67-4) . Validated LC-HRMS methods for quantifying six peptide-related impurities in teriparatide have demonstrated lower limits of quantification of 0.02-0.03%, enabling quality control testing below the 0.10% regulatory reporting threshold [1].

Peptide Chemistry Formulation Science Quality Control

Teriparatide Acetate Hydrate In Vivo Activity: Cortical Bone Thickness and Porosity in Rabbit Model

In a preclinical study using female New Zealand white rabbits, daily subcutaneous administration of teriparatide acetate hydrate (20 µg/kg) for 4 weeks significantly increased cortical thickness and cortical porosity, as measured by high-resolution quantitative computed tomography (HR-QCT) [1]. This in vivo activity profile supports the compound's utility as a positive control in bone anabolic research and distinguishes its osteoanabolic effects from antiresorptive comparators.

Bone Biology Preclinical Model Osteoporosis Research

Teriparatide Acetate Hydrate (CAS 99294-94-7): Optimal Application Scenarios for Research and Industrial Use


Reference Standard in Comparative Efficacy Studies of Anabolic Agents

Teriparatide acetate hydrate serves as the benchmark anabolic agent in head-to-head comparisons with abaloparatide and romosozumab. As demonstrated by real-world evidence showing hip fracture incidence of 1.4% over 18 months [1] and 1-year major osteoporotic fracture incidence of 10.14 per 100 person-years [2], researchers can use this compound as a calibrated reference to evaluate novel osteoanabolic candidates, ensuring that observed effects can be contextualized against a well-characterized clinical baseline.

Positive Control for Osteoanabolic Mechanism of Action Studies

The compound's validated PTH1 receptor agonism (IC50 = 2 nM in HEK293 cells) [1] and in vivo anabolic activity (increased cortical thickness in rabbit model at 20 µg/kg/day) [2] make it an ideal positive control for investigating bone formation pathways. Its distinct anabolic mechanism, which increases vertebral fracture risk reduction by 65-86% compared to 50-70% for antiresorptive agents , enables clear differentiation from bisphosphonate-based negative controls in mechanistic studies.

Quality Control Method Development and Impurity Profiling

Teriparatide acetate hydrate is an established reference material for developing and validating analytical methods for peptide therapeutics. The validated LC-HRMS method for quantifying six peptide-related impurities with LLOD of 0.02-0.03% [1] provides a robust platform for quality control laboratories. Additionally, the compound's well-characterized impurity profile, including impurities with higher immunogenic potential than the reference sequence [2], supports studies on peptide stability, degradation pathways, and immunogenicity risk assessment.

Cost-Effectiveness Modeling and Health Economics Research

For health economics and outcomes research, teriparatide acetate hydrate provides a quantitatively benchmarked comparator. The mixed-treatment comparison data showing 70% probability of being the best treatment for vertebral fractures versus 30% for PTH(1-84) [1], combined with cost-effectiveness analyses indicating teriparatide is less costly and associated with more QALYs than PTH(1-84) [2], enables robust modeling of treatment sequences and formulary decision-making in osteoporosis management.

Quote Request

Request a Quote for Teriparatide acetate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.